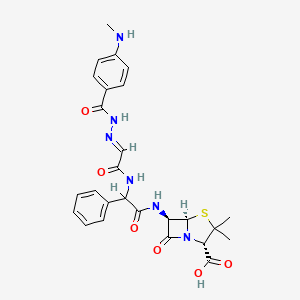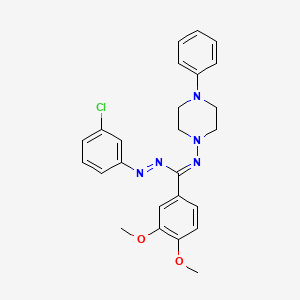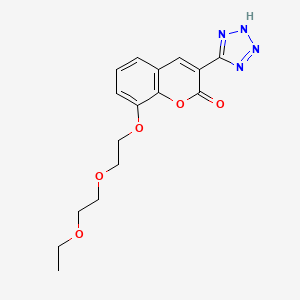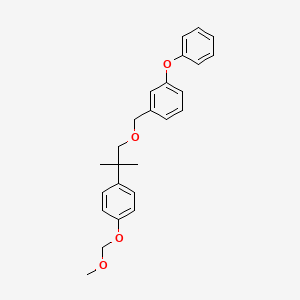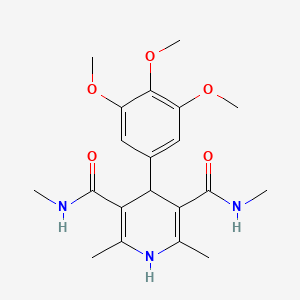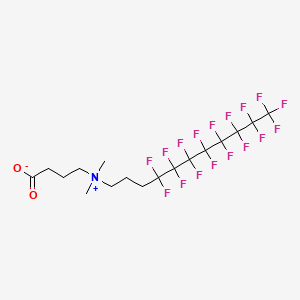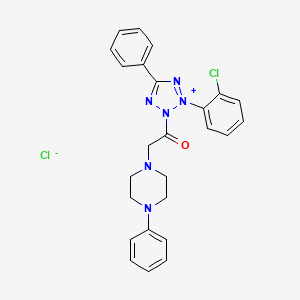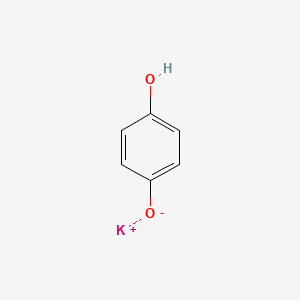
Monopotassium hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopotassium hydroquinone is a derivative of hydroquinone, a well-known aromatic organic compound. Hydroquinone is characterized by its two hydroxyl groups attached to a benzene ring in a para position. This compound, specifically, is the potassium salt form of hydroquinone, which enhances its solubility and reactivity in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monopotassium hydroquinone typically involves the neutralization of hydroquinone with potassium hydroxide. The reaction proceeds as follows:
C6H4(OH)2+KOH→C6H4(OH)OK+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by evaporating the water and recrystallizing the product from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but involves larger reactors and more controlled conditions to ensure high purity and yield. The process may also include additional purification steps such as filtration and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Monopotassium hydroquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoquinone.
Reduction: It can be reduced back to hydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products
Oxidation: Benzoquinone
Reduction: Hydroquinone
Substitution: Various alkylated or acylated derivatives of hydroquinone
Applications De Recherche Scientifique
Monopotassium hydroquinone has diverse applications in scientific research:
Chemistry: Used as a reducing agent and an intermediate in organic synthesis.
Biology: Investigated for its antioxidant properties and its role in cellular redox reactions.
Medicine: Explored for its potential in treating hyperpigmentation and as an antimicrobial agent.
Industry: Utilized in the production of polymers, dyes, and photographic developers.
Mécanisme D'action
The mechanism of action of monopotassium hydroquinone involves its redox properties. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in various biological and industrial processes. Additionally, its ability to interact with cellular components like proteins and DNA makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: The parent compound, widely used in similar applications.
Benzoquinone: The oxidized form of hydroquinone, used in organic synthesis.
Tert-butylhydroquinone: A derivative with enhanced stability and antioxidant properties.
Uniqueness
Monopotassium hydroquinone stands out due to its enhanced solubility and reactivity compared to hydroquinone. Its potassium salt form makes it more suitable for certain industrial and research applications where solubility in aqueous media is crucial.
Propriétés
Numéro CAS |
52688-73-0 |
|---|---|
Formule moléculaire |
C6H5KO2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
potassium;4-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.K/c7-5-1-2-6(8)4-3-5;/h1-4,7-8H;/q;+1/p-1 |
Clé InChI |
PCNOKZQGYPGYKH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


